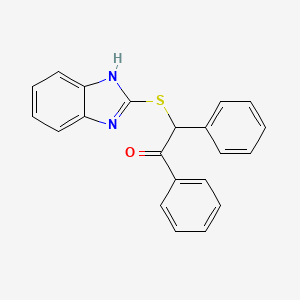

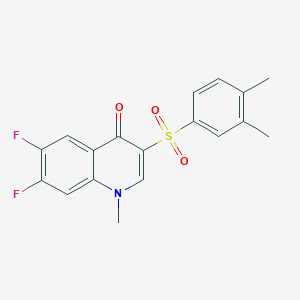

2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are a significant class of organic compounds with a wide range of applications in medicinal chemistry due to their biological activities . They are part of many pharmaceutical drugs used for various therapeutic purposes .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic methods such as NMR, IR, and mass spectrometry . The specific molecular structure of “2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone” would need to be determined experimentally.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives depend on the functional groups attached to the benzimidazole core. They can undergo a variety of organic reactions including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives such as solubility, melting point, boiling point, etc., depend on their specific structure. These properties can be determined experimentally .科学的研究の応用

Chemical Synthesis and Reactions

Cycloaddition Reactions : The structural motif of benzimidazole derivatives, including those related to "2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone," has been explored for its reactivity in cycloaddition reactions. These compounds participate as dipoles in reactions with fulvenes and tropone systems, leading to the formation of complex heterocyclic structures with potential applications in material science and pharmaceuticals (Tsuge, Shiraishi, & Noguchi, 1981).

Biological Activity and Antimicrobial Properties

Antimicrobial Agents : Derivatives of benzimidazole, similar to "this compound," have been investigated for their antimicrobial properties. For example, novel structures derived from this scaffold have shown potent activity against Helicobacter pylori, a bacterium associated with gastric ulcers. These studies highlight the potential of benzimidazole derivatives as novel antimicrobial agents with specific activity against a range of pathogens, including drug-resistant strains (Carcanague et al., 2002).

Corrosion Inhibition

Corrosion Inhibitors : The benzimidazole core, integral to compounds like "this compound," has been utilized in the development of corrosion inhibitors. These compounds offer protection for metals against corrosion, particularly in acidic environments. The effectiveness of such inhibitors is attributed to their ability to form stable complexes with metal surfaces, thereby preventing oxidative degradation (Obot & Obi-Egbedi, 2010).

Chemiluminescence and Photophysical Properties

Photophysical Studies : Research on benzimidazole derivatives, including those structurally related to "this compound," explores their photophysical properties. These studies are crucial for developing new materials with potential applications in organic electronics, such as OLEDs, and as chemiluminescent probes for biochemical assays. The ability of these compounds to exhibit fluorescence and chemiluminescence upon interaction with specific reagents or under particular conditions makes them valuable tools in material science and bioanalytical chemistry (Ghaemy & Nasab, 2010).

Crystal Engineering

Molecular Synthons in Crystal Engineering : The protonated forms of benzimidazole, akin to the functionalities present in "this compound," serve as effective synthons in crystal engineering. These compounds facilitate the formation of complex crystal lattices through hydrogen bonding and π-π stacking interactions. Such properties are exploited in the design of novel crystalline materials with desired physical and chemical characteristics for applications in catalysis, separation processes, and as components in solid-state devices (Matthews et al., 2003).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c24-19(15-9-3-1-4-10-15)20(16-11-5-2-6-12-16)25-21-22-17-13-7-8-14-18(17)23-21/h1-14,20H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLPUNZSVCJTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-methylcyclohexyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2670952.png)

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

![1-(4-fluorophenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2670968.png)

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)